molecular formula C5H12ClNOS B7934350 1,4-Thiazepane 1-oxide hydrochloride

1,4-Thiazepane 1-oxide hydrochloride

Cat. No.: B7934350
M. Wt: 169.67 g/mol
InChI Key: LQUZOLKRHGUORG-UHFFFAOYSA-N
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Description

1,4-Thiazepane 1-oxide hydrochloride is a heterocyclic compound with the molecular formula C₅H₁₂ClNOS. It is a seven-membered ring containing sulfur and nitrogen atoms, making it part of the thiazepine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Thiazepane 1-oxide hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of aromatic carboxylic acids with diamines that are monoprotected with a Boc group, leading to the formation of amides. These amides then undergo cyclization to form the thiazepine ring . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Thiazepane 1-oxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the oxygen atom, forming the corresponding thiazepane.

    Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazepane derivatives .

Scientific Research Applications

1,4-Thiazepane 1-oxide hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,4-Thiazepane 1-oxide hydrochloride involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazepine ring can form coordination complexes with metal ions, influencing biological pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells .

Comparison with Similar Compounds

Similar Compounds

    1,4-Thiazepine: Lacks the oxygen atom present in 1,4-Thiazepane 1-oxide hydrochloride.

    1,4-Benzothiazepine: Contains a fused benzene ring, giving it different chemical properties.

    1,4-Oxazepine: Contains an oxygen atom instead of sulfur in the ring structure.

Uniqueness

This compound is unique due to the presence of both sulfur and oxygen atoms in its ring structure. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound for research and development .

Properties

IUPAC Name

1,4-thiazepane 1-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS.ClH/c7-8-4-1-2-6-3-5-8;/h6H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUZOLKRHGUORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCS(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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